molecular formula C23H27NO7 B566228 N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester CAS No. 123878-18-2

N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester

Cat. No.: B566228
CAS No.: 123878-18-2
M. Wt: 429.469
InChI Key: GAJXFUDTUXDQGT-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester (N-DCACE) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring compound Canadalisol, a metabolite of the plant-derived cannabinoid Cannabidiol (CBD). N-DCACE has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been studied for its potential therapeutic uses in a range of conditions, such as depression, anxiety, and chronic pain.

Scientific Research Applications

N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester has been studied for its potential therapeutic uses in a range of conditions, including depression, anxiety, chronic pain, and inflammation. It has also been studied for its anti-cancer effects, with studies showing that it can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. In addition, this compound has been studied for its potential neuroprotective effects and its ability to modulate the immune system.

Mechanism of Action

The mechanism of action of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester is not fully understood. However, it is believed to act through a number of different pathways, including the modulation of the endocannabinoid system and the activation of the PPAR-γ receptor. It is also thought to act as an agonist of the CB2 receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been studied for its potential neuroprotective effects and its ability to modulate the immune system. In addition, it has been shown to possess analgesic and anxiolytic properties.

Advantages and Limitations for Lab Experiments

The main advantages of using N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester in scientific research are its wide range of biological activities and its potential therapeutic uses. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water-soluble and is not easily metabolized in the body, which may limit its therapeutic potential.

Future Directions

The potential therapeutic applications of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester are still being explored. Future research should focus on the mechanism of action of this compound, its potential therapeutic uses in a range of conditions, and its safety and toxicity profile. In addition, further research should be conducted to explore the potential synergistic effects of this compound with other compounds, such as cannabinoids and terpenes. Finally, further research should be conducted to explore the potential industrial applications of this compound, such as its use in food and cosmetic products.

Synthesis Methods

N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester can be synthesized from Canadalisol using a two-step process. The first step involves the conversion of Canadalisol to its N-desmethylated form, this compound. This is achieved by the addition of an ethyl ester group to the carboxyl group at the N-position of the Canadalisol molecule. The second step involves the conversion of this compound to its N-carboxylic acid form, which is achieved by the addition of an acid catalyst to the N-position of the molecule.

Properties

IUPAC Name

ethyl (5S)-5-[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]methyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO7/c1-4-29-23(26)24-8-7-15-10-20-21(31-13-30-20)11-16(15)18(24)9-14-5-6-19(27-2)22(28-3)17(14)12-25/h5-6,10-11,18,25H,4,7-9,12-13H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJXFUDTUXDQGT-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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